![molecular formula C13H10Cl2N2O B1659560 2-amino-N-(3,4-dichlorophenyl)benzamide CAS No. 65960-74-9](/img/structure/B1659560.png)
2-amino-N-(3,4-dichlorophenyl)benzamide
Overview
Description
2-amino-N-(3,4-dichlorophenyl)benzamide, also known as BAY 11-7082, is a synthetic small molecule that has been widely used in scientific research. It is an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cancer. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Synthesis and Spectroscopic Properties
One of the significant applications of 2-amino-N-(3,4-dichlorophenyl)benzamide derivatives is in the field of chemical synthesis and spectroscopy. A study highlighted the synthesis of acylthioureas, including derivatives with 3,4-dichlorophenyl groups, which were characterized by elemental analysis, IR, and NMR spectroscopy. These compounds showed potential in developing novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity
Another application area of similar compounds is in the development of anticonvulsant drugs. A study synthesized and evaluated the anticonvulsant activity of 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which are ameltolide derivatives. These compounds showed superior efficacy to phenytoin in certain seizure models (Lambert, Hamoir, Hermans, & Poupaert, 1995).
NK2 Receptor Antagonism
The compound SR 48968, a derivative with a similar structure, has been identified as a potent and selective non-peptidic antagonist of the NK2 receptor. It is useful for mapping the antagonist binding site of this receptor, indicating its application in receptor studies and drug development (Kersey et al., 1996).
Bactericidal Activity
A series of substituted benzamides demonstrated prospective bactericidal properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This research indicates the potential of these compounds in the development of new antibacterial agents (Zadrazilova et al., 2015).
Crystallography
In the field of crystallography, the conformations and bond parameters of various benzamide derivatives, including N-(3,4-dichlorophenyl)benzamide, have been studied. These investigations enhance the understanding of molecular structures and interactions, which is crucial in the design of pharmacologically active compounds (Gowda et al., 2007).
Neuroleptic Activity
Research into benzamides, including N,N-disubstituted ethylenediamines and pyrrolidine derivatives, has shown their potential as neuroleptics. These studies aid in understanding the structure-activity relationship and developing new treatments for psychosis (Iwanami et al., 1981).
Antispasmodic and Antihypoxic Properties
Benzamides are also being investigated for their antispasmodic and antihypoxic properties, expanding their potential therapeutic applications beyond their known physiological activity (Bakibaev et al., 1994).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-amino-N-(3,4-dichlorophenyl)benzamide.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
2-amino-N-(3,4-dichlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZISNCKPUTVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333057 | |
Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65960-74-9 | |
Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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